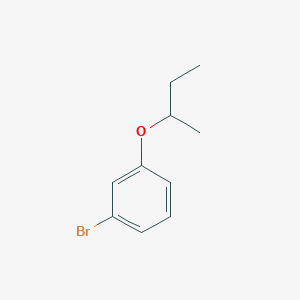

1-Bromo-3-butan-2-yloxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Bromo-3-butan-2-yloxybenzene” is a chemical compound with the molecular weight of 215.09 . It is stored at a temperature of 2-8°C and is in liquid form .

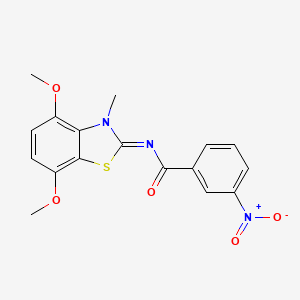

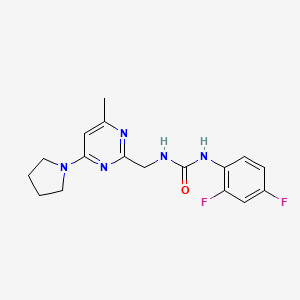

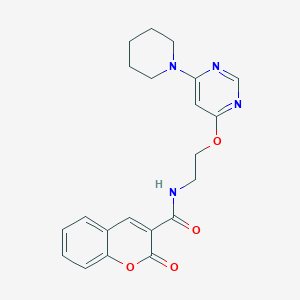

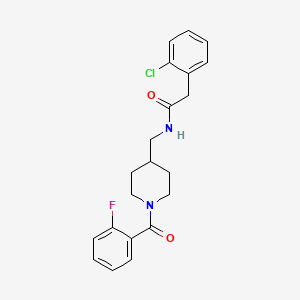

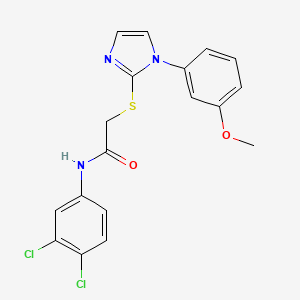

Molecular Structure Analysis

The molecular structure of “1-Bromo-3-butan-2-yloxybenzene” can be analyzed using various techniques such as NMR spectroscopy, X-ray crystallography, and electron diffraction .Scientific Research Applications

Ring Expansion and Chemical Synthesis

- Agou et al. (2015) explored the ring expansion to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene by inserting two alkyne molecules into the Al-C bonds. This study contributes to the understanding of chemical reactions and molecular transformations involving 1-bromo-3-butan-2-yloxybenzene (Agou, Wasano, Sasamori, Guo, Nagase, & Tokitoh, 2015).

Crystal Structure Analysis

- Yong-jian (2010) analyzed the synthesis and crystal structure of 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one, which is related to the study of 1-bromo-3-butan-2-yloxybenzene in the context of structural chemistry (Wang Yong-jian, 2010).

Radical Cyclisation Applications

- Esteves, Ferreira, & Medeiros (2007) discussed selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives, highlighting the chemical applications of compounds like 1-bromo-3-butan-2-yloxybenzene in organic synthesis (Esteves, Ferreira, & Medeiros, 2007).

Fragrance Synthesis

- Scrivanti et al. (2008) explored the arylation of β-methallyl alcohol catalyzed by Pd(OAc)2, where 1-bromo-3-butan-2-yloxybenzene was used for synthesizing valuable floral fragrances (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

Organic Chemistry and Material Science

- Multiple studies, such as those by Aljaar et al. (2012) and Toyota et al. (2003), have focused on the chemical synthesis and properties of various organic compounds, demonstrating the utility of 1-bromo-3-butan-2-yloxybenzene in creating diverse chemical structures and materials (Aljaar et al., 2012); (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Polymer Solar Cells

- Fu et al. (2015) highlighted the role of 1-Bromo-4-Nitrobenzene in improving the electron transfer process in polymer solar cells, suggesting potential applications in renewable energy technology (Fu, Wang, Cai, Shi, Zongli, Li, Li, Zhang, & Yang, 2015).

Safety and Hazards

properties

IUPAC Name |

1-bromo-3-butan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-3-8(2)12-10-6-4-5-9(11)7-10/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTODUNJECOLAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-butan-2-yloxybenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2490640.png)

![N-[4-(4-acetylphenoxy)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2490646.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2490648.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490649.png)

![N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine](/img/structure/B2490651.png)

![8-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2490654.png)

![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2490655.png)